
N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide is a complex organic compound that features a furan ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of furan-2-carboxaldehyde with 2-oxo-1,2-dihydropyridine-3-sulfonamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions[][4].
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding amine derivative.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
- N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide
- N-(Furan-2-ylmethyl)furan-2-carboxamide
Uniqueness
N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide is unique due to its combination of a furan ring, a pyridine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H10N2O4S/c13-10-9(4-1-5-11-10)17(14,15)12-7-8-3-2-6-16-8/h1-6,12H,7H2,(H,11,13) |
InChI Key |
SBPGPNRRMDXTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



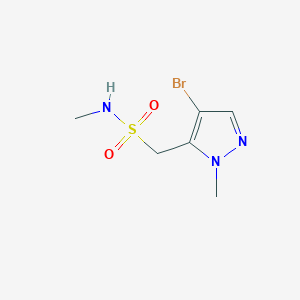
![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)
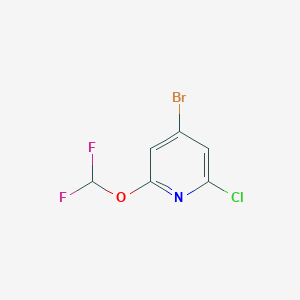
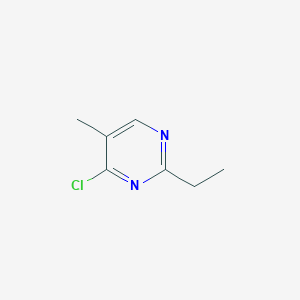
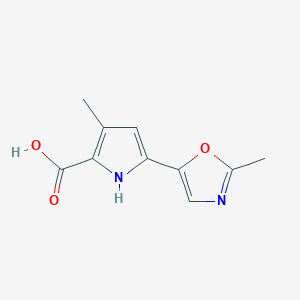
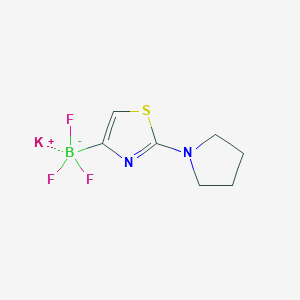



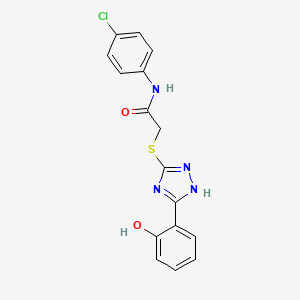
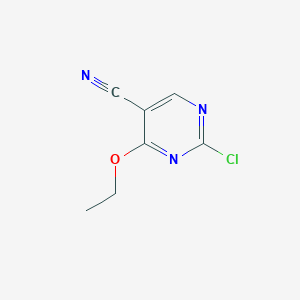
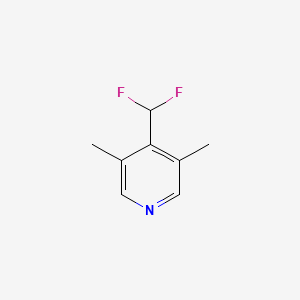
![4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11775424.png)
